molecular formula C12H7F4NO B1391548 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol CAS No. 1214333-02-4

3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol

Cat. No. B1391548
CAS RN: 1214333-02-4
M. Wt: 257.18 g/mol
InChI Key: MZZPOSDQWNQBSE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (3-FTP) is a fluorinated heterocyclic compound that has a wide range of applications in both organic and inorganic chemistry. It is a colorless, odorless, and flammable liquid that is insoluble in water, but soluble in most organic solvents. 3-FTP is a versatile building block for the synthesis of a large number of compounds and has recently been used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

  • Electroluminescent Applications :

    • High-Performance OLEDs : An orange-emitting phosphorescent iridium(III) complex using a derivative of this compound demonstrated outstanding device performance in organic light-emitting diodes (OLEDs), with remarkable color stability and emission efficiency (Ho et al., 2008).
    • Blue Light-Emitting Devices : Iridium complexes based on derivatives of this compound have been used to create devices that emit bright green light with high luminance and efficiency, suggesting potential applications in OLEDs (Teng et al., 2014).
  • Synthesis and Molecular Structure :

    • Synthetic Methodologies : A novel strategy for the synthesis of poly-substituted pyridines, including 3-(trifluoromethyl) pyridines, was developed, highlighting the versatility of this compound in creating complex pyridine structures (Chen et al., 2010).
    • Molecular Conformations and Hydrogen Bonding : Studies have been conducted on closely related compounds, examining their molecular conformations and hydrogen bonding, providing insights into the structural aspects of such derivatives (Sagar et al., 2017).
  • Pharmacological Applications :

    • Malaria Treatment : JPC-3210, a compound related to 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol, was selected as a lead compound for malaria treatment due to its potent antimalarial activity and favorable pharmacokinetic properties (Chavchich et al., 2016).
  • Photoredox Catalysis :

    • Fluoromethylation of Compounds : The compound's derivatives have been studied in the context of photoredox-catalyzed fluoromethylation, a process important in synthesizing pharmaceuticals and agrochemicals (Koike & Akita, 2016).

properties

IUPAC Name

3-(3-fluorophenyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-8-3-1-2-7(6-8)9-4-5-10(12(14,15)16)17-11(9)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZPOSDQWNQBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204745
Record name 3-(3-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol

CAS RN

1214333-02-4
Record name 3-(3-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214333-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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